Lerimazoline
Description
Properties
CAS No. |
54765-26-3 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
InChI Key |
DUHARNKZLBMPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)- homocysteine-thiolactone-2-chloronicotinamide ST 71 ST-71 ST71 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Effects
Lerimazoline's pharmacological effects have been studied primarily through its contractile activity in isolated vascular tissues. Research indicates that this compound induces concentration-dependent contractions in rat thoracic aorta and other vascular preparations. The maximum contraction observed ranges between 40% and 55% of the contraction induced by phenylephrine, a potent α1-adrenergic agonist .
Binding Affinity Studies
The binding affinities of this compound for various receptors are summarized in Table 1:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 162.5 nM |
| 5-HT2A | 4202 nM |
| Dopamine D2 | 3437.5 nM |
| α1-Adrenoceptor | 6656 nM |
These affinities suggest that while this compound is primarily effective as a nasal decongestant, it may also influence other physiological processes mediated by serotonin and dopamine systems.
Nasal Decongestion
This compound is widely used as a nasal decongestant due to its vasoconstrictive properties. It reduces nasal congestion by constricting blood vessels in the nasal mucosa, leading to decreased swelling and improved airflow. This effect is particularly useful in treating conditions such as allergic rhinitis and sinusitis.
Potential Therapeutic Uses
Emerging research suggests that this compound may have additional therapeutic applications beyond nasal decongestion:
- Vascular Disorders : Given its contractile effects on vascular smooth muscle, this compound could be investigated for potential use in managing conditions characterized by vascular dysfunction.
- Neurological Applications : Its interaction with serotonin receptors may open avenues for exploring its role in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
-
Contractile Activity Study :
- A study assessed the contractile responses of isolated rat aortic rings to this compound and phenylephrine. The results indicated that prazosin, an α1-adrenoceptor antagonist, significantly reduced the contractile response to this compound, highlighting its mechanism of action through adrenergic pathways .
- Receptor Interaction Analysis :
Comparison with Similar Compounds
Structural and Functional Analogues: Lerimazoline vs. Xylometazoline
Key Findings :
- Mechanistic Complexity : this compound’s dual effects contrast with xylometazoline’s straightforward α1-agonism. At 10⁻⁴ M, this compound reduces phenylephrine-induced contraction to 55.95±6.47% (vs. 100% baseline), whereas xylometazoline maintains sustained vasoconstriction .
- Receptor Cross-Talk : this compound’s 5-HT receptor activation (e.g., Emax increase to 168.10±21.40% at 10⁻⁷ M) is absent in xylometazoline, which relies solely on adrenergic signaling .
Comparative Pharmacodynamic Profiles
This compound’s Concentration-Response Data (Rat Aorta) :
| Concentration (M) | Contraction (%) |
|---|---|
| 1×10⁻⁷ | -3.07 ± 0.38 |
| 3×10⁻⁷ | -1.70 ± 0.49 |
| 1×10⁻⁶ | -0.86 ± 0.56 |
| 1×10⁻⁴ | 29.80 ± 1.34 |
| 3×10⁻⁴ | 45.08 ± 1.18 |
Interpretation: Negative values indicate vasodilation at low concentrations, transitioning to contraction at higher doses. This contrasts with imidazoline derivatives like xylometazoline, which exhibit monotonic vasoconstriction.
Mechanistic Divergence from Other Imidazolines
- 5-HT Receptor Involvement: Non-selective 5-HT antagonist methiothepin reverses this compound’s attenuation of phenylephrine effects (Emax: 59.24±10.42% → 87.08±14.83% with 10⁻⁶ M methiothepin) . This receptor cross-talk is absent in conventional α1-selective imidazolines.
Preparation Methods
Imidazoline Core Formation via Cyclization Reactions
The imidazoline ring system is typically synthesized through cyclization of nitriles with diamines or amino alcohols. For this compound, a plausible route involves the condensation of 2-(2,4,5-trimethylbenzyl)acetonitrile with ethylenediamine under acidic or thermal conditions (Figure 1). This method aligns with the Radziszewski reaction, which facilitates imidazoline formation via nucleophilic attack of the amine on the nitrile, followed by cyclodehydration.
Table 1: Hypothetical Synthetic Routes for this compound
| Route | Reagents/Conditions | Yield* | Key Challenges |
|---|---|---|---|
| 1 | 2-(2,4,5-Trimethylbenzyl)acetonitrile + ethylenediamine, HCl, reflux, 48h | ~35% | Purification of hygroscopic intermediates |
| 2 | Reductive amination of 2-(2,4,5-trimethylphenyl)imidazole using LiAlH₄ | ~28% | Over-reduction risks |
| 3 | Microwave-assisted cyclization with ZnCl₂ catalyst, 100°C, 2h | ~45% | Scalability limitations |
Functional Group Modifications
Post-cyclization modifications may introduce substituents to the imidazoline core. For instance, alkylation at the N1-position using methyl iodide in the presence of a base (e.g., K₂CO₃) could yield the final structure. However, regioselectivity challenges necessitate careful optimization of reaction stoichiometry and temperature.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Source notes that this compound’s dissolution benefits from heating to 45°C or sonication, suggesting that similar conditions may enhance intermediate solubility during synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are likely candidates for cyclization steps, as they stabilize ionic intermediates without participating in side reactions.
Catalytic Systems
The use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerates cyclization by polarizing the nitrile group, though excessive acidity may degrade sensitive intermediates. Microwave irradiation, as proposed in Route 3 (Table 1), reduces reaction times but requires specialized equipment.
Analytical Characterization of this compound
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the imidazoline structure. The ¹H-NMR spectrum should exhibit characteristic signals for aromatic protons (δ 6.8–7.2 ppm) and imidazoline ring protons (δ 3.2–4.0 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, particularly for pharmaceutical-grade material.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂ | |
| Molecular Weight | 202.3 g/mol | |
| Melting Point | Not reported | – |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Challenges in Purity Assessment
Residual solvents (e.g., DMF) and unreacted starting materials pose significant purification hurdles. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly employed, though crystallization from ethanol/water mixtures may offer a scalable alternative.
Industrial-Scale Production Considerations
Cost and Scalability
Source lists this compound’s price at $1,520–$2,500 per 25–100 mg, reflecting high production costs. Batch processing in jacketed reactors with temperature control could mitigate exothermic risks during cyclization. However, the lack of published continuous-flow synthesis methods limits throughput.
Q & A
Q. How can researchers ensure ethical compliance when extrapolating this compound’s preclinical safety data to human trials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
